molecular formula C27H26N2O3 B8602014 4,4'-Methylenebis(3-methoxy-2-naphthoic) acid CAS No. 55388-44-8

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid

Cat. No.: B8602014
CAS No.: 55388-44-8
M. Wt: 426.5 g/mol
InChI Key: BAHRUXJBXOCFNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid typically involves the condensation of 3-methoxy-2-naphthoic acid with formaldehyde under acidic conditions . The reaction proceeds through the formation of a methylene bridge, linking the two naphthoic acid units. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the condensation reaction.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Methylenebis(3-methoxy-2-naphthoic) acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Uniqueness: 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid is unique due to its methoxy substitutions, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility in organic solvents and modify its interaction with biological targets compared to its hydroxyl-substituted analogs .

Biological Activity

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid is an organic compound with significant potential in various biological applications. Its unique structure, featuring methoxy groups on the naphthalene backbone, enhances its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C25H20O6
  • Molecular Weight : 416.42 g/mol
  • CAS Number : 55388-44-8

The compound is synthesized through the condensation of 3-methoxy-2-naphthoic acid with formaldehyde under acidic conditions. Its methoxy groups contribute to its solubility and reactivity, making it a valuable candidate for biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators. This suggests potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that it may exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.

Anticancer Activity

Research has demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
HeLa10Induction of apoptosis
MCF-715Cell cycle arrest
A54920Inhibition of proliferation

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

The compound's anti-inflammatory potential was assessed through in vitro assays measuring COX inhibition. Results indicated:

Assay Inhibition (%) Concentration (µM)
COX-14550
COX-26050

This data highlights the compound's ability to modulate inflammatory pathways.

Comparative Analysis

When compared to similar compounds such as 4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid, the methoxy substitutions in this compound enhance its solubility and bioavailability, which may contribute to its superior biological activity.

Structural Comparison

Compound Functional Groups Bioactivity
This compoundMethoxyAnti-inflammatory, Anticancer
4,4'-Methylenebis(3-hydroxy-2-naphthoic) acidHydroxylModerate anti-inflammatory

Case Studies

  • In Vivo Studies : A study conducted on murine models demonstrated that administration of this compound led to significant reductions in tumor size and inflammatory markers.
  • Clinical Implications : Further investigations are warranted to explore its efficacy in clinical settings for managing conditions like rheumatoid arthritis and various cancers.

Properties

CAS No.

55388-44-8

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

4-[3-oxo-3-(2,4,6-trimethylphenyl)propyl]-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C27H26N2O3/c1-18-16-19(2)25(20(3)17-18)24(30)15-14-23-26(31)28(21-10-6-4-7-11-21)29(27(23)32)22-12-8-5-9-13-22/h4-13,16-17,23H,14-15H2,1-3H3

InChI Key

BAHRUXJBXOCFNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
COc1c(C(=O)O)cc2ccccc2c1Cc1c(OC)c(C(=O)O)cc2ccccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1c(C(=O)O)cc2ccccc2c1Cc1c(OC)c(C(=O)O)cc2ccccc12
Name
[Cl-]

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